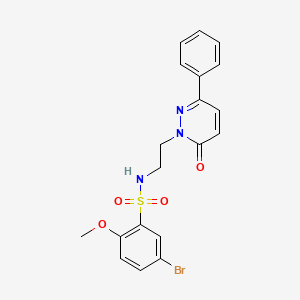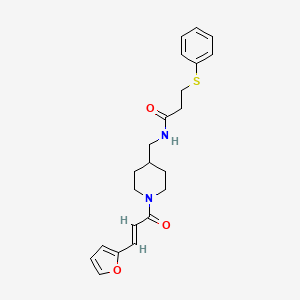
5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide group. These compounds are commonly used in medicinal chemistry for their potential therapeutic applications, including antibacterial, antidiabetic, and anti-inflammatory activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize this compound, the process begins with the bromination of 2-methoxybenzenesulfonamide to form 5-bromo-2-methoxybenzenesulfonamide. This is followed by a coupling reaction with 6-oxo-3-phenylpyridazine under appropriate conditions, often involving the use of a base and a suitable solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound typically involves:
Large-scale bromination reactors for initial bromination.
Efficient purification systems like recrystallization or column chromatography to isolate the desired product.
Robust reaction control systems to manage temperature, pH, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: Typically done using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution can occur on the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation Products: 5-bromo-2-methoxy-N-(2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide.
Reduction Products: 5-bromo-2-methoxy-N-(2-(3-phenylpyridazin-6-yl)ethyl)benzenesulfonamide.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is often used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization opportunities.
Biology
Biologically, it has been studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which mimics natural substrates.
Medicine
Medicinally, this compound is explored for its anti-inflammatory and antibacterial properties, making it a candidate for drug development.
Industry
In industrial applications, it's used in the development of new materials, including polymers and catalysts, due to its stable aromatic sulfonamide framework.
Mécanisme D'action
The compound typically exerts its effects through the inhibition of enzyme activity, particularly targeting enzymes that interact with the sulfonamide group. This inhibition occurs by mimicking the substrate that the enzyme would normally act upon, thereby blocking the enzyme's active site and preventing it from catalyzing reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-methoxybenzenesulfonamide
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness
What sets 5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide apart is its combined moieties: the bromo group for potential halogen bonding interactions and the sulfonamide group for biological activity, which collectively provide a unique platform for diverse applications in scientific research and industry.
That’s quite the deep dive! Enjoy your exploration into this fascinating compound.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUYVDFTDKDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2-bis(furan-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2502342.png)




![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)

![(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2502351.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)

